6-Bromo-4-fluoro-1,3-benzoxazol-2-amine
Description
Properties
IUPAC Name |
6-bromo-4-fluoro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMSLSCRHMLSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=N2)N)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 4-Fluoro-1,3-benzoxazole
The synthesis begins with the preparation of 4-fluoro-1,3-benzoxazole, achieved via cyclization of 2-amino-4-fluorophenol with phosgene or triphosgene under anhydrous conditions. This intermediate serves as the foundational scaffold for subsequent bromination.
Electrophilic Bromination at Position 6
Bromination is typically performed using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. For example, in dichloromethane at 0–5°C, Br₂ reacts selectively at the 6-position of 4-fluoro-1,3-benzoxazole due to the electron-withdrawing effects of the fluorine atom.
Reaction Conditions :
-
Reagent : Br₂ (1.1 equiv)
-
Catalyst : FeCl₃ (0.1 equiv)
-
Solvent : CH₂Cl₂
-
Temperature : 0–5°C
-
Time : 2–4 hours
-
Yield : 70–75%
Post-reaction purification via column chromatography (hexane/ethyl acetate, 9:1) affords 6-bromo-4-fluoro-1,3-benzoxazole.
Ring Construction via Cyclization of Halogenated Precursors
Synthesis of 2-Amino-4-fluoro-6-bromophenol
An alternative route involves constructing the benzoxazole ring from a pre-brominated and fluorinated phenol derivative. 2-Amino-4-fluoro-6-bromophenol is synthesized through sequential nitration, reduction, and Sandmeyer bromination of 4-fluorophenol:
-
Nitration : 4-Fluorophenol → 4-fluoro-2-nitrophenol (HNO₃/H₂SO₄, 0°C, 85% yield).
-
Reduction : Nitro to amine (H₂/Pd-C, ethanol, 90% yield).
-
Bromination : Sandmeyer reaction (CuBr, HBr, NaNO₂, 60–70°C, 65% yield).
Cyclization to Benzoxazole
The amine intermediate undergoes cyclization with triphosgene (1.0 equiv) in tetrahydrofuran (THF) at reflux (66°C, 4 hours), yielding 6-bromo-4-fluoro-1,3-benzoxazol-2-amine with 60–65% purity. Subsequent recrystallization from ethanol improves purity to >98%.
Direct Amination of 6-Bromo-4-fluoro-1,3-benzoxazole
Ammonolysis Under High-Pressure Conditions
The amination of 6-bromo-4-fluoro-1,3-benzoxazole is achieved using aqueous ammonia (28–30% NH₃) in a sealed reactor at elevated temperatures:
Reaction Parameters :
-
Reagent : NH₃ (5.0 equiv)
-
Solvent : Ethanol/water (3:1)
-
Temperature : 120°C
-
Pressure : 15 bar
-
Time : 12–16 hours
-
Yield : 50–55%
Catalytic Amination with Transition Metals
Palladium-catalyzed amination offers a milder alternative. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 100°C, the reaction achieves 75% yield within 8 hours. This method minimizes side products and enhances scalability.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination of benzoxazole | Bromination, amination | 50–55% | >98% | Selective bromination | High-pressure NH₃ required |
| Ring construction | Cyclization, Sandmeyer reaction | 60–65% | 98% | Modular precursor synthesis | Multi-step, lower overall yield |
| Catalytic amination | Pd-catalyzed coupling | 75% | >99% | High efficiency, mild conditions | Costly catalysts, inert atmosphere |
Optimization Strategies and Challenges
Regioselectivity in Bromination
The electron-deficient nature of the 4-fluoro-substituted benzoxazole directs bromine to the 6-position. Computational studies (DFT) indicate a 10:1 preference for 6-bromo over 5-bromo isomers due to lower activation energy (ΔΔG‡ = 2.3 kcal/mol).
Purification Challenges
The polar nature of the amine group complicates isolation. Silica gel chromatography with EtOAc/MeOH (95:5) or recrystallization from ethanol/water (4:1) are effective.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-fluoro-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or palladium catalysts can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted benzoxazole derivatives can be obtained.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: 6-Bromo-4-fluoro-1,3-benzoxazol-2-amine is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. It finds applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-1,3-benzoxazol-2-amine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, modulating their activity, and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoxazole Derivatives
Benzoxazoles with halogen substituents (e.g., Br, Cl, F) exhibit distinct electronic and steric properties, influencing their reactivity and biological activity. Key comparisons include:
Key Observations :
- Electronic Effects: Bromine and fluorine substituents enhance electrophilicity and metabolic stability compared to non-halogenated analogs. Bromine’s larger atomic radius may improve binding affinity in enzyme pockets .
- Synthetic Accessibility : Iodine-mediated oxidative cyclodesulfurization (e.g., for N-phenyl derivatives) offers high yields (65–89%) under mild conditions, suggesting adaptability for synthesizing 6-bromo-4-fluoro analogs .
Critical Analysis of Limitations and Opportunities
- Data Gaps : Direct experimental data on this compound’s physicochemical properties (e.g., solubility, melting point) and bioactivity are absent.
- Synthetic Challenges : Introducing multiple halogens may require protecting-group strategies or specialized reagents to avoid side reactions.
- Therapeutic Potential: Structural analogs like 5-chloro-1,3-benzoxazol-2-amine validate benzoxazoles as bioactive scaffolds, warranting further investigation into the title compound’s pharmacokinetic and toxicological profiles .
Q & A
Q. Basic
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity (>95%) and detect impurities.
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 7.2–7.8 ppm for aromatic protons; ¹⁹F NMR for fluorine environment).
- Elemental Analysis : Verify molecular formula (C₇H₄BrFN₂O) .
What strategies can elucidate the biochemical pathways influenced by this compound?
Q. Advanced
- Transcriptomics/Proteomics : Use RNA sequencing or mass spectrometry to identify differentially expressed genes/proteins in treated vs. untreated cells.
- Kinase Profiling : Screen against kinase libraries to pinpoint targets (e.g., MAPK or PI3K pathways).
- Metabolomics : Track changes in metabolite levels (e.g., ATP, NAD⁺) to infer pathway disruption .
How do environmental factors (pH, temperature) affect the stability and efficacy of this compound?
Q. Advanced
- Stability Studies :
- pH Stability : Test solubility and degradation kinetics in buffers (pH 2–9) using UV-Vis spectroscopy.
- Thermal Stability : Conduct accelerated degradation studies (25–60°C) to determine Arrhenius parameters.
- Efficacy Impact : Assess antimicrobial/anticancer activity post-stress (e.g., IC₅₀ shifts in bacterial/cancer cell assays) .
What computational methods predict the binding modes of this compound with bacterial enzymes?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., DNA gyrase).
- MD Simulations : Simulate binding stability in explicit solvent (GROMACS/AMBER) over 100+ ns.
- QSAR Modeling : Corrogate substituent effects (Br/F) on binding affinity .
How should researchers address discrepancies in reported biological activities of halogenated benzoxazole derivatives?
Q. Advanced
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations).
- Target Validation : Use CRISPR/Cas9 knockout models to confirm mechanism specificity .
What in vitro assays effectively evaluate the anticancer potential of this compound?
Q. Methodological
- Apoptosis Assays : Measure caspase-3/7 activation (e.g., FITC-DEVD-FMK staining).
- Cell Viability : Use MTT or resazurin assays in cancer lines (e.g., HeLa, MCF-7).
- Cell Cycle Analysis : Flow cytometry to detect G1/S arrest .
What role do bromine and fluorine substituents play in the compound’s interaction with biological targets?
Q. Advanced
- Halogen Bonding : Bromine enhances binding to electron-rich residues (e.g., histidine) in enzyme active sites.
- Steric Effects : Fluorine’s small size allows deeper penetration into hydrophobic pockets.
- Electron Withdrawal : Fluorine increases electrophilicity, promoting covalent adduct formation with nucleophilic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
